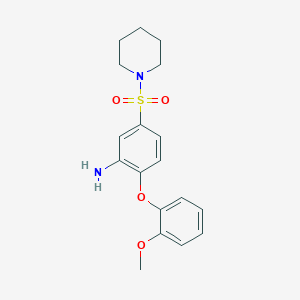

2-(2-Methoxyphenoxy)-5-(piperidine-1-sulfonyl)aniline

Description

2-(2-Methoxyphenoxy)-5-(piperidine-1-sulfonyl)aniline is a synthetic aromatic amine characterized by a methoxyphenoxy group at position 2 and a piperidine sulfonyl group at position 5 on the aniline ring.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-5-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-23-17-7-3-4-8-18(17)24-16-10-9-14(13-15(16)19)25(21,22)20-11-5-2-6-12-20/h3-4,7-10,13H,2,5-6,11-12,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGGEXGBYCUQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methoxyphenoxy)-5-(piperidine-1-sulfonyl)aniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse biological activities, and a methoxyphenoxy group that enhances its pharmacological profile. The sulfonyl group contributes to the compound's ability to interact with various biological targets.

Pharmacological Profile

Research indicates that this compound exhibits significant activity as a selective serotonin receptor agonist. It has been shown to selectively activate the 5-HT2A receptor, which is implicated in various psychiatric disorders such as depression and anxiety.

Table 1: Summary of Biological Activity

| Activity Type | Target Receptor | EC50 (nM) | Comments |

|---|---|---|---|

| Agonist Activity | 5-HT2A | 15 | Selective activation noted |

| Inhibition of Enzymatic Activity | Mycobacterium tuberculosis MenA | 20 | Significant inhibition observed |

| Anti-inflammatory Effects | COX-2/iNOS | 25 | Reduced expression of inflammatory markers |

Structure-Activity Relationships (SAR)

The SAR studies provide insights into how modifications to the compound's structure can influence its biological activity. For instance, the presence of the methoxy group at position 2 of the phenoxy moiety significantly enhances agonist potency at the 5-HT2A receptor. Conversely, modifications that remove or alter this group lead to decreased activity.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity | Observations |

|---|---|---|

| Removal of Methoxy Group | Decreased potency (>500x) | Critical for maintaining receptor activity |

| Substitution on Piperidine | Variable effects | Some substitutions enhance activity |

| Sulfonyl Group Presence | Essential for efficacy | Enhances binding affinity |

Study on Antimycobacterial Activity

In a study investigating compounds similar to this compound, it was found to inhibit the enzyme MenA, crucial for menaquinone biosynthesis in Mycobacterium tuberculosis. The IC50 values ranged from 13 to 22 μM, indicating promising potential for tuberculosis treatment when used in combination therapies .

Anti-inflammatory Research

Another study highlighted the anti-inflammatory properties of compounds related to this structure. The tested derivatives showed significant reductions in COX-2 and iNOS expression levels compared to traditional anti-inflammatory drugs like indomethacin, suggesting that this class of compounds could serve as effective anti-inflammatory agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

Sulfonyl Group Variations: Piperidine vs. Piperazine/Morpholine: The piperidine sulfonyl group in the target compound may confer distinct steric and electronic properties compared to 4-methylpiperazine () or morpholine sulfonyl analogs (). Piperazine derivatives often exhibit enhanced solubility due to their basic nitrogen atoms .

Substituent Effects: Methoxyphenoxy vs. Similar methoxyphenoxy-containing compounds in demonstrated α/β-adrenoceptor binding, suggesting this moiety may influence receptor affinity .

Piperidine sulfonyl derivatives (e.g., ’s ST-2280) require sulfonylation of anilines with piperidine sulfonyl chlorides, a common but technically demanding step.

The VEGFR2-targeting fragment in highlights the role of sulfonamide-aniline structures in kinase inhibition, suggesting possible anticancer applications for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.